3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a benzofuran ring, a nitrothiophene moiety, and carboxamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-nitrothiophene-2-carboxylic acid with benzofuran-2-carboxylic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form more complex polycyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Cyclization: Strong acids or bases to facilitate ring closure reactions
Major Products Formed
Reduction: 3-(5-Aminothiophene-2-carboxamido)benzofuran-2-carboxamide
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
Cyclization: Polycyclic benzofuran derivatives
Scientific Research Applications
3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The benzofuran ring and carboxamide groups contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide
- 3-(5-Nitrofuran-2-carboxamido)benzofuran-2-carboxamide
- 3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxylic acid
Uniqueness
3-(5-Nitrothiophene-2-carboxamido)benzofuran-2-carboxamide is unique due to the presence of both a nitrothiophene moiety and a benzofuran ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antimicrobial and antiviral properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c15-13(18)12-11(7-3-1-2-4-8(7)22-12)16-14(19)9-5-6-10(23-9)17(20)21/h1-6H,(H2,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSVKBMBFSWWDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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